

Branosotine in Research: Application Notes and Protocols for the Scientific Community

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Compound of Interest

Compound Name: *Branosotine*

Cat. No.: *B15621036*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

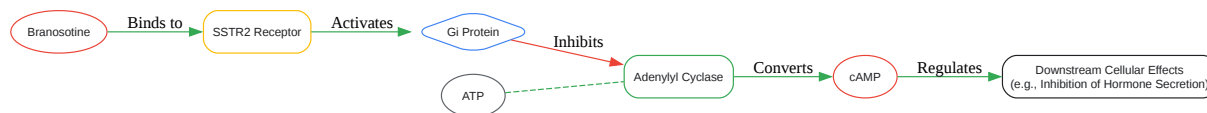
Branosotine is a potent and selective non-peptide agonist of the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor. Identified as compound 1-1 in patent literature from Crinetics Pharmaceuticals, **Branosotine** exhibits a high affinity for SSTR2 with a reported half-maximal effective concentration (EC50) of less than 0.1 nM. This document provides detailed application notes and experimental protocols for the utilization of **Branosotine** in a research setting, aimed at facilitating its investigation for various scientific applications.

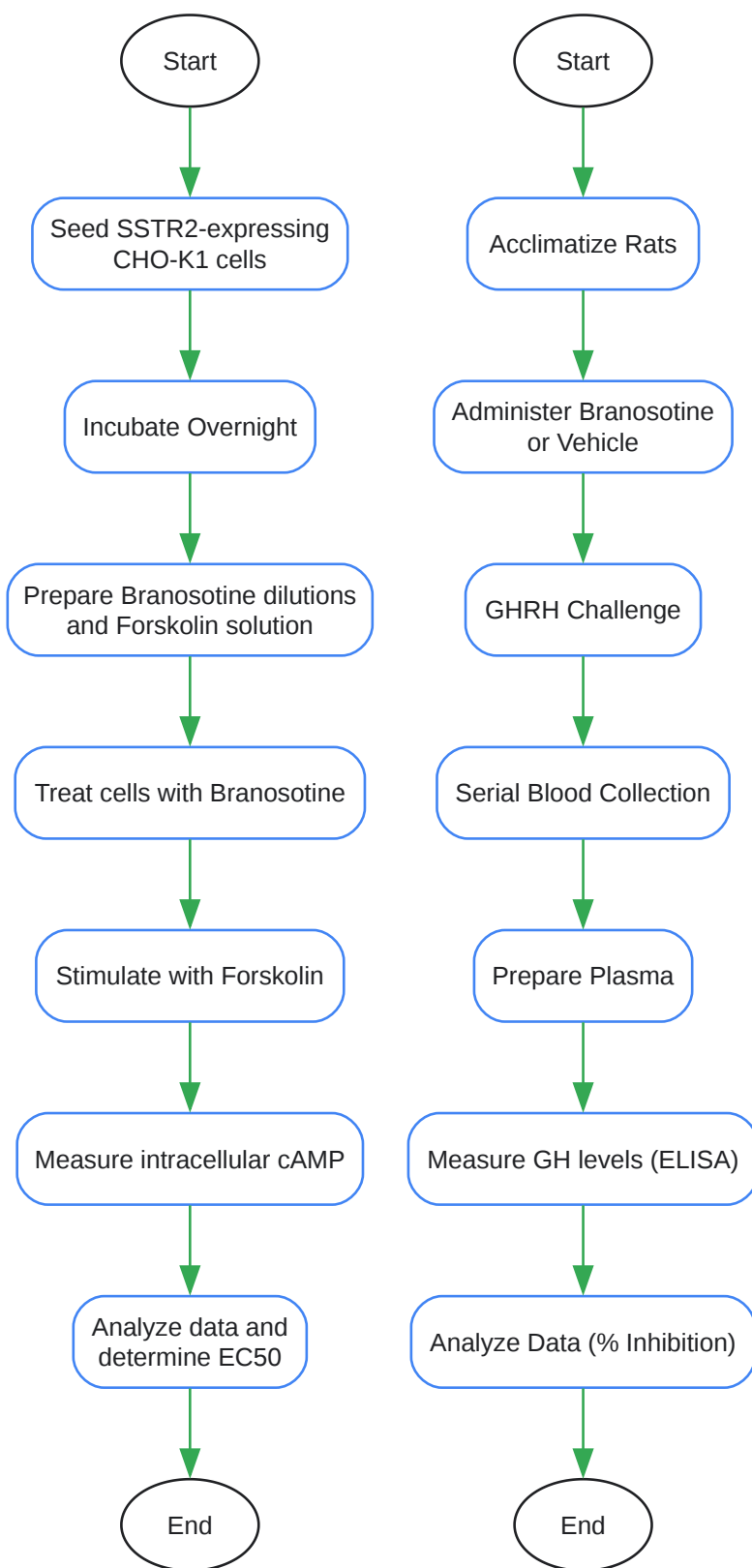
Physicochemical Properties and Storage

Property	Value
CAS Number	2412849-26-2
Molecular Formula	C26H26FN7O
IUPAC Name	2-(2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl)-7-methoxy-1H-benzo[d]imidazole-5-carbonitrile
Storage	Store at -20°C for long-term storage.
Solubility	Soluble in DMSO.

Mechanism of Action & Signaling Pathway

Branosotine acts as an agonist at the SSTR2 receptor. Upon binding, it activates a G-protein-coupled signaling cascade, primarily through the Gi alpha subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of various physiological processes, including hormone secretion and cell proliferation.





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